molecular formula C8H8INO3 B12091238 Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- CAS No. 1208237-78-8

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-

Cat. No.: B12091238
CAS No.: 1208237-78-8
M. Wt: 293.06 g/mol
InChI Key: OEQVCNLFOPMKMI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and an iodine atom attached to a benzene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a precursor compound, followed by the introduction of the amino and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-hydroxy-: Lacks the amino and iodine groups, making it less versatile.

    Benzeneacetic acid, alpha-amino-3,5-dichloro-4-hydroxy-, (alphaR)-: Contains chlorine atoms instead of iodine, which can alter its reactivity and applications.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a methoxy group, which can influence its chemical properties and uses.

Uniqueness

The presence of the iodine atom in Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)- makes it unique compared to other similar compounds. Iodine’s larger atomic size and ability to form halogen bonds can significantly impact the compound’s reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of Benzeneacetic acid, alpha-amino-4-hydroxy-3-iodo-, (alphaS)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1208237-78-8

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

(2S)-2-amino-2-(4-hydroxy-3-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1

InChI Key

OEQVCNLFOPMKMI-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)I)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.